tert-Butyl 2-iodo-5-methoxy-1H-indole-1-carboxylate
Overview
Description
tert-Butyl 2-iodo-5-methoxy-1H-indole-1-carboxylate: is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a tert-butyl ester group, an iodine atom at the 2-position, and a methoxy group at the 5-position of the indole ring. These structural features make it a valuable intermediate in organic synthesis and pharmaceutical research.
Mechanism of Action
Target of Action
Tert-Butyl 2-iodo-5-methoxy-1H-indole-1-carboxylate is an indole derivative . Indole derivatives are known to interact with a variety of biological targets due to their versatile structure . They play a significant role in cell biology and are used in the treatment of various disorders . .
Mode of Action
The mode of action of indole derivatives can vary widely depending on their specific structure and the biological target they interact with . They can bind with high affinity to multiple receptors, which can lead to a variety of biological responses
Biochemical Pathways
Indole derivatives can affect various biochemical pathways due to their broad-spectrum biological activities . They have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more
Result of Action
The result of the action of indole derivatives can vary widely depending on their specific structure and the biological target they interact with . They can lead to a variety of cellular and molecular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-iodo-5-methoxy-1H-indole-1-carboxylate typically involves the iodination of a suitable indole precursor followed by esterification. One common method includes:
Iodination: The starting material, 5-methoxyindole, is iodinated at the 2-position using iodine and a suitable oxidizing agent such as silver acetate or N-iodosuccinimide (NIS) in an organic solvent like acetonitrile.
Esterification: The iodinated intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodine atom at the 2-position can undergo nucleophilic substitution reactions, making it a versatile intermediate for further functionalization.
Oxidation and Reduction: The methoxy group can participate in oxidation reactions to form corresponding aldehydes or acids. Reduction reactions can also be performed on the indole ring.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
- Substituted indoles with various functional groups.
- Oxidized products like aldehydes or acids.
- Reduced products like alcohols or amines.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine:
- Investigated as a precursor for the synthesis of pharmaceutical compounds.
- Potential use in drug discovery and development.
Industry:
- Utilized in the production of fine chemicals and advanced materials.
- Applied in the synthesis of agrochemicals and dyes.
Comparison with Similar Compounds
- tert-Butyl 5-iodo-1H-indole-1-carboxylate
- tert-Butyl 5-methoxy-1H-indole-1-carboxylate
- tert-Butyl 5-iodoindoline-1-carboxylate
Uniqueness:
- The presence of both iodine and methoxy groups at specific positions on the indole ring makes tert-Butyl 2-iodo-5-methoxy-1H-indole-1-carboxylate unique.
- These substituents can significantly influence its reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
tert-butyl 2-iodo-5-methoxyindole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16INO3/c1-14(2,3)19-13(17)16-11-6-5-10(18-4)7-9(11)8-12(16)15/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFYEQRBIYQYPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)OC)C=C1I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16INO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90618118 | |
Record name | tert-Butyl 2-iodo-5-methoxy-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90618118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99275-48-6 | |
Record name | tert-Butyl 2-iodo-5-methoxy-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90618118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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